2-Oxopyridine
Description
Historical Context and Significance in Organic Chemistry Research
The study of 2-oxopyridine and its derivatives has a rich history in organic chemistry. A pivotal aspect that has garnered significant attention is the lactam-lactim tautomerism with 2-hydroxypyridine (B17775), which serves as a classic case study in tautomerism. wikipedia.org This phenomenon has been extensively investigated to understand the factors influencing the equilibrium, such as solvent effects and substitution patterns. wikipedia.orgchemeurope.com
Historically, the synthesis of organic compounds was believed to require a "vital force" present only in living organisms. This theory was debunked in the early 19th century, paving the way for the systematic study of organic compounds. scribd.com The development of structural theory in the mid-19th century was a critical breakthrough that allowed chemists to understand and predict the properties and reactivity of molecules like this compound. scribd.com Before World War I, the United States had a limited capacity for producing organic chemicals, with most being imported from Europe. The war spurred the domestic production and research of organic compounds, laying the groundwork for the expansion of organic chemistry research in the U.S. orgsyn.org
The this compound scaffold is significant as it is a core structural motif in numerous natural products and synthetic molecules with important applications. ekb.eg Its ability to form stable hydrogen-bonded dimers has also been a subject of interest, drawing parallels to the base-pairing mechanisms in nucleic acids. wikipedia.org
Overview of Key Research Domains for this compound
The versatile structure of the this compound scaffold has made it a valuable component in various fields of research, most notably in medicinal chemistry, catalysis, and materials science.
Medicinal Chemistry: The this compound nucleus is a privileged scaffold in drug discovery due to its presence in a wide array of biologically active compounds. rsc.orgekb.eg Derivatives of this compound have been investigated for a range of pharmacological activities, including:
Anticancer Activity: Numerous studies have focused on synthesizing this compound derivatives with potent anticancer properties. ekb.egmdpi.com These compounds have been shown to act through various mechanisms, such as the inhibition of protein kinases like EGFR and VEGFR-2, and the induction of apoptosis. researchgate.netnih.gov For instance, certain 3-cyano-2-oxopyridine derivatives have demonstrated significant activity against various cancer cell lines. ekb.egnih.gov
Antimicrobial and Antifungal Activity: The this compound moiety is found in compounds exhibiting broad-spectrum antibacterial and antifungal properties. ekb.egnih.gov
Cardiotonic Activity: Derivatives of this compound have been developed as cardiotonic agents, which can increase the force of heart muscle contraction. ekb.eg
Other Therapeutic Areas: Research has also explored this compound derivatives for their potential as antidepressant, anti-inflammatory, and antiviral agents. ekb.egorientjchem.orgeurekaselect.com
Catalysis: this compound itself can act as a catalyst for various proton-dependent reactions, such as the aminolysis of esters. wikipedia.org Its catalytic activity is attributed to its ability to act as a ditopic receptor through its tautomeric forms. wikipedia.org Furthermore, this compound derivatives are used as ligands in coordination chemistry and can be incorporated into more complex catalytic systems. nih.gov For example, nanocrystalline ceramics have been used as catalysts in the one-pot synthesis of this compound derivatives. dntb.gov.ua
Materials Science: The unique hydrogen-bonding capabilities of 2-oxopyridines make them interesting building blocks for supramolecular chemistry and the development of new materials. wikipedia.org In the solid state, 2-pyridones can form helical structures through hydrogen bonds. wikipedia.org Research in this area includes the synthesis of novel ligands for applications such as chelation of metal ions. For example, 3-hydroxy-2-oxopyridine ligands have been evaluated as chelators for Zirconium-89 (⁸⁹Zr), which has applications in nuclear medicine. snmjournals.org
Methodological Approaches in this compound Research
The investigation of this compound and its derivatives employs a range of methodological approaches, from traditional organic synthesis to modern computational techniques.
Synthesis: A variety of synthetic strategies have been developed to construct the this compound ring system and its derivatives.
Multicomponent Reactions (MCRs): MCRs are efficient one-pot reactions that combine three or more starting materials to form a complex product, and they are widely used for the synthesis of 2-pyridone-containing heterocycles. rsc.orgresearchgate.net The Guareschi-Thorpe condensation, which involves the reaction of a cyanoacetamide with a 1,3-diketone, is a classic example. wikipedia.org
Cyclization Reactions: Intramolecular and intermolecular cyclization reactions are common methods for forming the this compound ring. researchgate.netresearchgate.net For example, acid-induced cyclization of (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide can yield a 1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile. researchgate.net
Modification of Pre-existing Rings: The this compound ring can be synthesized from other heterocyclic systems. For instance, pyridine-N-oxide can undergo a rearrangement reaction in acetic anhydride (B1165640) to form 2-pyridone. wikipedia.org
Functionalization: Once the this compound core is synthesized, it can be further modified to create a library of derivatives with diverse properties. This can involve reactions such as nucleophilic substitution, condensation with aldehydes, and the introduction of various substituents at different positions of the ring. nih.govnih.gov
Computational Studies: Theoretical calculations and computational modeling play a crucial role in understanding the properties and reactivity of 2-oxopyridines.
Tautomerism Studies: Quantum chemical methods, including Density Functional Theory (DFT) and ab initio methods, have been used to investigate the tautomeric equilibrium between this compound and 2-hydroxypyridine. acs.orgacs.org These studies help in predicting the relative stability of the tautomers in different environments. acs.org
Molecular Docking: In medicinal chemistry research, molecular docking simulations are used to predict the binding modes of this compound derivatives with their biological targets, such as enzymes and receptors. researchgate.netresearchgate.net This helps in understanding the structure-activity relationships and in the rational design of more potent inhibitors. researchgate.net
Spectroscopic Analysis: Computational methods are also used to aid in the interpretation of experimental spectroscopic data, such as FT-IR, NMR, and mass spectrometry, which are essential for the characterization of newly synthesized this compound derivatives. mdpi.comresearchgate.netresearchgate.net
Interactive Data Tables
Table 1: Selected this compound Derivatives and Their Reported Biological Activities
| Compound Name/Class | Biological Activity | Research Focus | Citation |
| 3-Cyano-2-oxopyridines | Anticancer, Antimicrobial, Cardiotonic, Antidepressant | Medicinal Chemistry | ekb.eg |
| 4,6-Dimethyl-2-oxo-pyridine derivatives | Anticancer (EGFR/VEGFR-2 inhibitors) | Medicinal Chemistry | researchgate.netnih.gov |
| 4-(Alkoxystyryl)-6-methyl-2-oxopyridine derivatives | Anticancer | Medicinal Chemistry | nih.gov |
| Tetralin-substituted 2-oxopyridines | Anticancer | Medicinal Chemistry | mdpi.com |
| This compound derivatives with benzotriazole (B28993) | Antiviral, Anticancer | Medicinal Chemistry | eurekaselect.com |
Table 2: Common Synthetic Methods for this compound Derivatives
| Synthetic Method | Description | Key Reagents/Conditions | Citation |
| Guareschi-Thorpe Condensation | A multicomponent reaction forming a 2-pyridone from a cyanoacetamide and a 1,3-diketone. | Cyanoacetamide, 1,3-diketone | wikipedia.org |
| One-pot Multicomponent Reaction | Reaction of an aldehyde, an active methylene (B1212753) compound, and a source of ammonia (B1221849) to yield substituted 2-oxopyridines. | Aldehyde, ethyl cyanoacetate, ammonium (B1175870) acetate (B1210297) | mdpi.comresearchgate.net |
| Michael Cyclization | Michael addition followed by intramolecular cyclization to form the pyridone ring. | α,β-unsaturated compounds, active methylene derivatives | eurekaselect.com |
| Rearrangement of Pyridine-N-oxide | Rearrangement of pyridine-N-oxide in the presence of acetic anhydride. | Pyridine-N-oxide, acetic anhydride | wikipedia.org |
Properties
CAS No. |
1199357-22-6 |
|---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95 |
Origin of Product |
United States |
Fundamental Structural and Tautomeric Principles of 2 Oxopyridine
Lactam-Lactim Tautomerism: 2-Oxopyridine (2-Pyridone) and 2-Hydroxypyridine (B17775) Equilibrium
The compound commonly known as this compound exists in a tautomeric equilibrium with its isomer, 2-hydroxypyridine. wikipedia.org This equilibrium is a prime example of lactam-lactim tautomerism, where the proton can reside on either the nitrogen atom (lactam form, this compound) or the oxygen atom (lactim form, 2-hydroxypyridine). wikipedia.org The relative stability and prevalence of each tautomer are highly dependent on the surrounding environment, including the physical phase and the solvent. wikipedia.orgmdpi.com
The dominant tautomeric form of this compound has been extensively studied across different physical states, revealing a strong dependence on the phase.
Solid Phase: In the solid state, the lactam form (this compound) is predominant. wikipedia.orgwikidoc.org This has been unequivocally confirmed by X-ray crystallography, which shows the hydrogen atom is located closer to the nitrogen than the oxygen. wikipedia.orgwikidoc.orgiucr.org Further evidence comes from infrared (IR) spectroscopy of the solid, which displays a characteristic C=O stretching frequency and the absence of O-H stretching frequencies. wikipedia.orgwikidoc.org
Gas Phase: In the gas phase, the equilibrium shifts to favor the lactim form (2-hydroxypyridine). mdpi.comechemi.com Experimental measurements using techniques like IR and microwave spectroscopy have determined that the 2-hydroxypyridine tautomer is more stable in the gas phase by a small energy difference. wikipedia.orgmdpi.com This preference is attributed to the inherent aromaticity of the 2-hydroxypyridine structure, which is maximized in the absence of intermolecular interactions. echemi.comstackexchange.com
Solution Phase: The equilibrium in solution is highly sensitive to the solvent's properties. wikipedia.orgwuxibiology.com In aqueous or polar solvents, the lactam form (this compound) is favored, while in nonpolar solvents, the lactim form (2-hydroxypyridine) is more prevalent. wikipedia.orgechemi.com This shift is due to the differential solvation of the two tautomers. wuxibiology.com
The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium between this compound and 2-hydroxypyridine. wikipedia.orgwuxibiology.com Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, preferentially stabilize the more polar this compound (lactam) tautomer. wikipedia.orgechemi.com Conversely, non-polar solvents such as cyclohexane (B81311) favor the less polar 2-hydroxypyridine (lactim) form. wikipedia.orgmdpi.com
The this compound tautomer possesses a significantly larger dipole moment compared to the 2-hydroxypyridine form. wuxibiology.com This difference in polarity means that polar solvents can more effectively solvate and stabilize the this compound structure, shifting the equilibrium in its favor. echemi.comwuxibiology.com Water, for instance, strongly shifts the equilibrium towards the lactam form through hydrogen bonding interactions. wuxibiology.comresearchgate.net
The equilibrium constant (KT = [this compound]/[2-hydroxypyridine]) reflects these solvent effects.
Table 1: Tautomeric Equilibrium Constants (KT) in Various Solvents
| Solvent | Dielectric Constant (ε) | Equilibrium Constant (KT) |
|---|---|---|
| Cyclohexane | 2.02 | 1.7 |
| Chloroform | 4.81 | 6.0 |
| Water | 78.5 | 900 |
Data sourced from various experimental studies. mdpi.comwuxibiology.com
The interconversion between the lactam and lactim tautomers does not typically occur through a simple intramolecular proton shift.
Single Molecule Pathway: The direct, uncatalyzed intramolecular 1,3-proton transfer is energetically unfavorable. wikipedia.orgwikidoc.org Theoretical calculations have shown that this pathway involves a highly strained, forbidden transition state with a very high energy barrier (calculated to be around 125–210 kJ/mol), making it kinetically inaccessible under normal conditions. wikipedia.orgmdpi.comwikidoc.org
Dimer-Mediated Pathway: A more favorable mechanism involves the formation of a hydrogen-bonded dimer. wikipedia.orgrsc.org In this self-catalytic pathway, two molecules first associate to form a cyclic dimer, which facilitates a concerted double proton transfer between the two units. wikipedia.orgwuxibiology.com This process significantly lowers the activation energy barrier for tautomerization compared to the single-molecule route. mdpi.comrsc.org
Solvent-Assisted Pathway: In protic solvents like water, solvent molecules can act as a bridge to facilitate proton transfer. wuxibiology.comrsc.org Water molecules can form a cyclic transition state with the solute, acting as a bifunctional catalyst to shuttle the proton between the nitrogen and oxygen atoms. wuxibiology.comresearchgate.net This solvent-assisted mechanism also presents a much lower energy barrier than the direct intramolecular transfer. wuxibiology.comnih.gov
Electronic Structure and Aromaticity Considerations within the this compound System
The concept of aromaticity is central to understanding the tautomeric preferences of the this compound/2-hydroxypyridine system.
The 2-hydroxypyridine (lactim) form is generally considered to be more aromatic. echemi.comwuxibiology.com Its structure is analogous to pyridine (B92270), a classic aromatic heterocycle. libretexts.orgpressbooks.pub The ring possesses a continuous cycle of overlapping p-orbitals containing six π-electrons (one from each of the five carbon atoms and one from the nitrogen), fulfilling Hückel's rule for aromaticity (4n+2 π-electrons). libretexts.orgpressbooks.pub The lone pair on the oxygen atom is not part of this aromatic system.
In contrast, the aromaticity of the This compound (lactam) form is more debated and considered to be reduced. wuxibiology.com While it also contains six π-electrons (from the two C=C double bonds and the lone pair on the nitrogen atom), the presence of the exocyclic C=O double bond disrupts the uniformity of the π-system. echemi.comwuxibiology.com Computational studies examining bond lengths show that the C-C bonds in this compound have more alternating single and double bond character compared to the more uniform bond lengths in 2-hydroxypyridine, suggesting a less delocalized and therefore less aromatic system. wuxibiology.com However, it still retains significant resonance stabilization. echemi.com
Intermolecular Interactions and Aggregation Phenomena
This compound molecules readily engage in intermolecular interactions, primarily through hydrogen bonding, leading to the formation of distinct aggregates in different phases. wikipedia.orgwikidoc.org
The specific nature of the aggregation is phase-dependent.
In Solution and the Gas Phase: In non-polar solvents and the gas phase, this compound molecules tend to form a centrosymmetric, hydrogen-bonded dimer . wikipedia.orgwikidoc.org Each molecule in the dimer acts as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group), resulting in a stable, doubly hydrogen-bonded pair. wikipedia.orgnih.gov This dimeric structure is often used as a simple model for studying the hydrogen bonding patterns found in DNA base pairs. wikidoc.org
In the Solid State: Interestingly, the common dimeric structure is absent in the crystal lattice of pure this compound. wikipedia.orgiucr.orgnih.gov Instead, X-ray diffraction studies have revealed that the molecules are linked by N-H---O hydrogen bonds to form extended helical chains . wikipedia.orgwikidoc.orgiucr.org This arrangement results in a puckered, chain-like network throughout the crystal. iucr.orgnih.gov However, it is worth noting that some substituted 2-pyridone derivatives do form the classic dimer structure even in the solid state. wikipedia.orgwikidoc.org
Influence of Aggregation on Spectroscopic and Reactivity Profiles
The state of aggregation of this compound, which ranges from isolated monomers to hydrogen-bonded dimers and extended solid-state structures, profoundly influences its spectroscopic characteristics and chemical reactivity. wikipedia.org The propensity of this compound to self-associate is primarily driven by the formation of strong hydrogen bonds, a feature it shares with nucleic acid base pairs like uracil. wikidoc.orgaip.org
In the gas phase and in non-polar solvents, this compound readily forms a stable cyclic dimer through two N-H···O=C hydrogen bonds. wikipedia.orgnih.gov However, in the solid state, this dimeric form is typically absent. Instead, X-ray crystallographic studies reveal that this compound molecules arrange into helical chains linked by single N-H···O hydrogen bonds. wikipedia.orgnih.gov In polar, protic solvents such as water, the monomeric form is favored, as the solvent molecules effectively compete for hydrogen bonding sites, disrupting self-association. wikipedia.orgrsc.org The equilibrium between these various aggregated forms is sensitive to solvent polarity, temperature, and concentration, which in turn dictates the molecule's observable properties. wikipedia.orgnih.govfu-berlin.de
Spectroscopic Profiles
The aggregation state of this compound is directly reflected in its spectroscopic signatures, particularly in infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for distinguishing between the aggregated forms. In the solid state, the presence of a strong C=O stretching frequency and the absence of O-H stretching bands confirm that the lactam (this compound) form is predominant. wikipedia.orgstackexchange.com Upon formation of hydrogen-bonded clusters, such as the dimer, the N-H stretching vibration exhibits a characteristic frequency shift, which has been correlated with the angle and strength of the hydrogen bond. aip.org In solution, while IR can identify monomers, dimers, and solvent-complexes, significant spectral overlap can complicate straightforward analysis. nih.govfu-berlin.de
Nuclear Magnetic Resonance (NMR) Spectroscopy : Temperature-dependent ¹H NMR studies in non-polar solvents like dichloromethane-d₂ provide clear evidence of a dynamic equilibrium. At low temperatures (below 200 K), the spectrum is dominated by signals corresponding to the cyclic (PD)₂ dimer, which is in exchange with a smaller population of monomers. nih.govfu-berlin.de As the temperature increases, a proton exchange mechanism becomes more prominent. nih.gov
UV-Vis Spectroscopy : While the broad absorption bands in the UV-Vis spectrum make it challenging to deconvolve the signals from multiple species in equilibrium, changes in absorption can indicate shifts in the aggregation state. wikipedia.orgchemeurope.com For instance, the formation of aggregates can lead to noticeable shifts in the maximum absorption wavelength (λmax). researchgate.netacademie-sciences.fr Studies on the mixed 2-pyridone·2-hydroxypyridine dimer show that electronic excitation can weaken the hydrogen bonds, decreasing the dissociation energy of the dimer in its excited state. aip.org
| Aggregation State | Spectroscopic Technique | Key Observation | References |
|---|---|---|---|
| Solid-State (Helical Chains) | IR Spectroscopy & X-ray Crystallography | Predominantly lactam form; presence of C=O stretch and absence of O-H stretch. Molecules linked by N-H···O bonds. | wikipedia.orgnih.govstackexchange.com |
| Dimer (in Non-Polar Solvent) | ¹H NMR Spectroscopy | Predominant species at low temperatures (<200 K), in equilibrium with monomers. | nih.govfu-berlin.de |
| Dimer (Gas Phase) | IR Spectroscopy | Characteristic frequency shift of the N-H stretching vibration upon hydrogen bonding. | aip.org |
| Monomer (in Polar Solvent) | UV-Vis Spectroscopy | Favored in polar, protic solvents like water due to competitive hydrogen bonding with the solvent. | wikipedia.orgrsc.org |
Reactivity Profiles
Aggregation serves as a critical control element in the chemical reactivity of this compound, influencing tautomerization, photochemical reactions, and catalytic activity.
Tautomerization Pathway : While direct tautomerization from the lactam (this compound) to the lactim (2-hydroxypyridine) form is energetically unfavorable, aggregation provides an efficient alternative pathway. The formation of a cyclic dimer facilitates a concerted double proton transfer between the two molecules, acting as a low-energy, self-catalytic route for tautomerization. wikipedia.org This dimer-assisted mechanism is a cornerstone of this compound's dynamic chemistry.
Photochemical Reactivity : The specific arrangement of molecules in the solid state can exert topochemical control over photochemical reactions. For certain this compound derivatives, the crystal packing, stabilized by intermolecular π-π stacking and dipole-dipole interactions, pre-organizes the molecules into an ideal orientation for intermolecular [4+4] photocycloaddition upon irradiation. acs.org This reaction proceeds quantitatively in the solid state, whereas in solution, it is often inefficient and concentration-dependent. acs.org
Catalytic Behavior : The ability of this compound to act as a catalyst in various proton-dependent reactions, such as the aminolysis of esters, is directly linked to its aggregation and tautomeric properties. wikipedia.org In these reactions, the this compound dimer can function as a "ditopic receptor," simultaneously donating and accepting a proton to facilitate the reaction, a process mediated by its tautomeric equilibrium. wikipedia.org
Coordination Chemistry : The reactivity of this compound with metal complexes is also influenced by its aggregation state. For example, its reaction with triruthenium dodecacarbonyl can yield either a dimeric complex, [Ru₂(µ-Opy)₂(CO)₄(HOpy)₂], or a polymer, [{Ru₂(µ-Opy)₂(CO)₄}n], depending on the stoichiometry of the reactants. rsc.org
| Reaction Type | Aggregation State Favoring Reaction | Mechanism / Outcome | References |
|---|---|---|---|
| Tautomerization | Dimer | Provides a low-energy, self-catalytic pathway via double proton transfer within the cyclic dimer. | wikipedia.org |
| [4+4] Photocycloaddition | Solid-State Crystal | Intermolecular interactions in the crystal lattice pre-organize molecules for efficient, topochemically controlled dimerization. | acs.org |
| Catalysis (e.g., Ester Aminolysis) | Dimer | Acts as a ditopic proton transfer agent, facilitated by the tautomeric equilibrium within the dimer. | wikipedia.org |
| Coordination with Metals | Monomer / Dimer | Reactant ratios and conditions dictate the formation of dimeric or polymeric metal complexes. | rsc.org |
Advanced Synthetic Methodologies and Derivatization Strategies of 2 Oxopyridine
Classical and Contemporary Approaches to the 2-Oxopyridine Core
The synthesis of the this compound ring has been a subject of continuous interest. eurekaselect.com Classical strategies for constructing the 2-pyridone core often involve the hydrolysis of pyridines or the de novo construction of the ring from acyclic precursors. researchgate.net Two primary approaches for ring formation from acyclic systems are through the generation of C-C or C-N bonds in the cyclization step. eurekaselect.com
Contemporary approaches have increasingly relied on transition metal catalysis to develop more step-economic methods. researchgate.net These modern tactics often employ one-pot reaction procedures and versatile synthetic methodologies, such as organocatalyst-mediated domino reactions, to achieve rapid synthesis. acs.org The formation of the 2-pyridinone ring via ester-amine cyclization is a well-documented contemporary method. researchgate.net
Multicomponent Reactions (MCRs) for Substituted 2-Oxopyridines
Multicomponent reactions (MCRs) have emerged as a powerful and green tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netfu-berlin.de This approach is highly atom-economical and minimizes waste by reducing the number of synthetic steps and avoiding the isolation of intermediates. acsgcipr.orgresearchgate.net
Several MCRs are utilized for the synthesis of substituted 2-oxopyridines. For instance, a one-pot, four-component condensation of ethyl cyanoacetate, an acetophenone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297), catalyzed by L-proline, provides a rapid route to 3-cyano-2-pyridones. researchgate.net Another example involves the reaction of a tetrazole derivative with ethyl cyanoacetate, ammonium acetate, and an aromatic aldehyde to yield pyridine (B92270) derivatives. researchgate.netresearchgate.net The use of microwave assistance in MCRs can further accelerate reaction times and improve yields, as seen in the synthesis of isoxazolopyridines. mdpi.com
The general advantages of MCRs include methodological simplicity, time and cost savings, and the avoidance of waste products, as purification of intermediates is not required. researchgate.netresearchgate.net
Regioselective Functionalization of the this compound Nucleus
The functionalization of the pre-formed this compound ring is crucial for generating diverse derivatives. Due to the inherent reactivity of the C3 position, developments have primarily focused on C3-functionalization. researchgate.net However, elegant transition metal-catalyzed methods have been established to introduce functional groups at the C4, C5, and C6 positions via direct C-H bond functionalization. researchgate.net
Regioselective functionalization can be achieved through various reactions:
Nucleophilic Substitution: A library of this compound carbonitriles was synthesized through regioselective nucleophilic substitution reactions. researchgate.net Pyridone intermediates, formed from a one-pot multicomponent reaction, were reacted with phenacyl halides to afford the desired products. researchgate.net
Electrophilic Substitution: The inherent electronic properties of the this compound ring direct electrophiles to specific positions.
Alkylation: The alkylation of spiro[indole-3,4′-pyridine]-2′-thiolates with N-aryl α-chloroacetamides and α-bromoacetophenones occurs regioselectively at the sulfur atom. researchgate.net
Michael Addition: The regioselective Michael addition of carbanions derived from nitriles to fluorinated α,β-unsaturated imines is a key step in the synthesis of various fluorinated pyridine derivatives. researchgate.net
The regioselectivity of these reactions can often be controlled by steric and electronic effects of the substituents on the this compound core. researchgate.net
Transition Metal-Catalyzed Coupling Reactions Involving this compound Scaffolds
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions have been widely applied to the derivatization of this compound scaffolds. Due to the presence of the pyridyl directing group, N-aryl-2-aminopyridines can readily form stable complexes with metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper, facilitating cyclization and functionalization reactions. rsc.orgnih.gov
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction has been used for the enantioselective synthesis of chiral heterocyclic biaryls with a pyridyl moiety. rsc.org It is also used in the further elaboration of 1-(4-bromoisoquinolin-1-yl)guanidines. researchgate.net
Sonogashira Coupling: Palladium catalysts deposited on silica (B1680970) gel have been evaluated for the Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes. eie.gr
Buchwald-Hartwig Amination: This reaction is used to prepare N-aryl-2-aminopyridines from anilines and 2-bromopyridines. nih.gov
Negishi Coupling: A palladium-catalyzed Negishi coupling of pyrazole (B372694) triflates with alkyl, benzyl (B1604629), and aryl zinc halides has been developed. researchgate.net
Heck Coupling
Stille Coupling
These reactions allow for the introduction of a wide variety of substituents onto the this compound ring, enabling the synthesis of large and diverse compound libraries. researchgate.net
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The twelve principles of green chemistry provide a framework for achieving this goal. yale.edusigmaaldrich.comopcw.org
Key green chemistry principles applied in this compound synthesis include:
Atom Economy: MCRs are inherently atom-economical as they maximize the incorporation of all starting materials into the final product. acs.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. yale.eduacs.org Transition metal-catalyzed reactions and organocatalysis are prime examples. researchgate.netacs.org
Safer Solvents: The use of environmentally friendly solvents, such as water, or conducting reactions under solvent-free conditions is a key aspect of green chemistry. mdpi.comnih.gov
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netmdpi.com Reactions conducted at ambient temperature and pressure also contribute to energy efficiency. yale.edu
By adhering to these principles, the synthesis of 2-oxopyridines can be made more sustainable and environmentally benign.
Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral molecules in an optically pure form is a major challenge in organic chemistry. scielo.br Chiral this compound derivatives are of significant interest due to their potential biological activities. researchgate.netmdpi.com
Several strategies have been developed for the enantioselective synthesis of these compounds:
Organocatalysis: An organocatalytic approach has been developed for the asymmetric synthesis of highly functionalized 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] derivatives, achieving moderate to good yields and promising enantioselectivities. mdpi.com
Transition Metal Catalysis: Cationic rhodium(I)-catalyzed asymmetric [2 + 2 + 2] annulation reactions have been used to synthesize N-aryl-2-pyridones with C-N axial chirality. researchgate.net Similarly, iridium-catalyzed cycloadditions of α,ω-diynes with isocyanates can produce chiral 2-pyridones. researchgate.net Copper(I)-catalyzed protoborylation of N-acyl 1,2-dihydropyridines can generate chiral boryl-tetrahydropyridines with excellent enantioselectivity. acs.orgnih.gov
Asymmetric Transfer Hydrogenation: This method is used for the enantioselective synthesis of β-hydroxy amines and monosubstituted aziridines, which can be precursors to other chiral derivatives. scielo.br
These methods provide access to a range of enantioenriched this compound derivatives for various applications.
Chemical Reactivity and Mechanistic Investigations of 2 Oxopyridine
Nucleophilic and Electrophilic Reactivity of 2-Oxopyridine
The reactivity of this compound is dictated by the interplay between its two main tautomers: the lactam (this compound) and the lactim (2-hydroxypyridine). The predominant form in solution is influenced by the polarity of the solvent, with polar solvents favoring the this compound form. rsc.org This tautomerism is central to its ability to react with both electrophiles and nucleophiles.
The this compound ring is generally considered electron-rich and can undergo electrophilic substitution. The oxygen atom can donate electron density into the ring via resonance, which enhances reactivity towards electrophiles, particularly at the C3 and C5 positions. jst.go.jp Conversely, the pyridine (B92270) ring is inherently electron-deficient compared to benzene, making it susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions. jst.go.jp The presence of the oxo group at the C2 position further modifies this reactivity profile. nottingham.ac.uk
Electrophilic Reactions: Electrophilic attack can occur on the exocyclic oxygen or the nitrogen atom. Alkylation and acylation typically happen at the nitrogen atom, which is the most nucleophilic center in the this compound form. However, O-alkylation of the 2-hydroxypyridine (B17775) tautomer can also occur. The outcome of these reactions is often dependent on the reaction conditions and the nature of the electrophile. For instance, a variety of pyridone derivatives can be prepared through the alkylation of hydroxypyridines with epoxides in the presence of Lewis acid catalysts. tandfonline.com
Nucleophilic Reactions: The this compound scaffold is a key component in numerous synthetic sequences involving nucleophilic substitution. For example, libraries of this compound carbonitriles have been synthesized through regioselective nucleophilic substitution reactions on pyridone intermediates. diva-portal.orglibretexts.org The reactivity of the ring towards nucleophiles can be significantly enhanced by introducing electron-withdrawing groups or by forming pyridinium (B92312) salts. 2-Halopyridinium ketene (B1206846) hemiaminals, for example, are exceptionally reactive towards nucleophilic aromatic substitution with various nucleophiles, including thiols, even at room temperature. nih.gov
The table below summarizes the dual reactivity of the this compound ring system.
| Reaction Type | Reacting Species | Position of Attack | Influencing Factors |
| Electrophilic Substitution | Electrophiles (e.g., alkyl halides, acyl chlorides) | N1, O2, C3, C5 | Tautomeric form, solvent, nature of electrophile |
| Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols) | C2, C4, C6 | Activating groups, formation of pyridinium salts |
| Nucleophilic Addition | Nucleophiles | C=O (in lactam form) | Presence of the lactam structure |
Cycloaddition and Pericyclic Reactions of this compound
This compound and its derivatives are versatile participants in cycloaddition reactions, capable of acting as either the 4π (diene) or 2π (dienophile) component, primarily in [4+2] Diels-Alder reactions. jst.go.jp This reactivity provides a powerful tool for the synthesis of complex polycyclic and heterocyclic structures. sigmaaldrich.comlibretexts.orgpraxilabs.com
This compound as a Diene: In its role as a diene, this compound reacts with various dienophiles to form bicyclic adducts, typically isoquinuclidine derivatives. jst.go.jpnih.gov These reactions are often performed under thermal or high-pressure conditions. For instance, the Diels-Alder reaction between 2(1H)-pyridones and N-phenylmaleimide yields the corresponding isoquinuclidine structures. jst.go.jpnih.govresearchgate.net The stereoselectivity of these reactions can be investigated using molecular orbital calculations. jst.go.jpnih.govresearchgate.net The presence of substituents on the pyridone ring can influence the reaction's feasibility and outcome.
This compound as a Dienophile: When an electron-withdrawing group is attached to the nitrogen atom (e.g., sulfonyl or benzoyl groups), the aromaticity of the this compound ring is decreased, and it can function as a dienophile in Diels-Alder reactions. nii.ac.jp This inverse-electron-demand Diels-Alder reactivity is valuable for synthesizing fused ring systems like quinolines and isoquinolines. jst.go.jp
Intramolecular Cycloadditions: The this compound moiety can be incorporated into molecules designed to undergo intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule. This strategy is highly effective for constructing complex, fused, or bridged polycyclic systems with significant stereocontrol. wikipedia.org
Other Cycloadditions: Beyond the Diels-Alder reaction, 2-oxopyridone derivatives participate in other types of cycloadditions. For example, a tandem ring-opening of a fused thiazoline (B8809763) ring followed by an intramolecular [2+2] cycloaddition between an in situ generated allene (B1206475) and the pyridone's α,β-unsaturated ester has been reported to form cyclobutane-fused thiazolino-2-pyridones. acs.orgdiva-portal.org
The table below provides examples of cycloaddition reactions involving this compound.
| Reaction Type | Role of this compound | Dienophile/Diene Partner | Product Type |
| Intermolecular [4+2] Diels-Alder | Diene | N-phenylmaleimide | Isoquinuclidine derivatives jst.go.jpnih.gov |
| Intermolecular [4+2] Diels-Alder | Dienophile (N-acylated) | Various dienes | Quinolines, Isoquinolines jst.go.jpnii.ac.jp |
| Intramolecular [4+2] Diels-Alder | Diene or Dienophile | Tethered alkene/alkyne | Fused/Bridged polycycles wikipedia.org |
| Intramolecular [2+2] Cycloaddition | Alkene component | In situ generated allene | Cyclobutane-fused systems acs.orgdiva-portal.org |
Photochemical Transformations of this compound
The photochemical behavior of this compound is characterized by its propensity to undergo valence isomerization. Upon irradiation with UV light, 2-pyridones can undergo a 4π-electrocyclization to form a highly strained bicyclic isomer known as a "Dewar" pyridone (specifically, a 2-azabicyclo[2.2.0]hex-5-en-3-one). rsc.orgnottingham.ac.uk
This photochemical transformation was first reported in the 1960s. rsc.org The reaction involves the conversion of the 1,3-diene system within the pyridone ring into a cyclobutene. rsc.org These Dewar structures are versatile synthetic intermediates. For example, they can be used as monomers in ring-opening metathesis polymerization (ROMP) to produce novel polymers containing β-lactam or azetidine (B1206935) units. nih.gov
The photochemical electrocyclization of 2-pyridones can compete with an intermolecular [4+4] photodimerization, especially at higher concentrations. nottingham.ac.uk The formation of the Dewar isomer is favored in more dilute solutions and can be suppressed by bulky substituents that hinder the bimolecular dimerization process. clockss.org The resulting Dewar pyridones are often stable, unlike the analogous Dewar isomer of 2-pyrone, which is highly reactive. nottingham.ac.uk
Acid treatment can cause the Dewar pyridone to revert to the original 2-pyridone structure. clockss.org Other photochemical reactions have also been observed, such as the generation of open-ring conjugated ketenes and other valence isomers, particularly when the compound is isolated in low-temperature matrices. researchgate.net Additionally, visible-light-mediated [2+2] cycloaddition reactions have been reported for thiazolino ring-fused 2-pyridones. diva-portal.org
| Photochemical Reaction | Reactant | Conditions | Product |
| 4π-Electrocyclization | This compound | UV irradiation (e.g., 300 nm) | 2-Azabicyclo[2.2.0]hex-5-en-3-one ("Dewar" pyridone) rsc.orgnottingham.ac.uk |
| [4+4] Photodimerization | This compound | UV irradiation, high concentration | Dimeric adduct nottingham.ac.uk |
| [2+2] Cycloaddition | Thiazolino-fused 2-pyridone | Visible light, catalyst | Cyclobutane-fused product diva-portal.org |
| Ring Opening | This compound | UV irradiation, matrix isolation | Conjugated ketene researchgate.net |
Computational and Experimental Mechanistic Elucidation of this compound Reactions
The mechanisms of reactions involving this compound have been the subject of numerous investigations that combine experimental techniques with computational chemistry. These studies provide deep insights into transition states, reaction pathways, and the factors controlling selectivity.
Tautomerism and Reactivity: The tautomeric equilibrium between 2-hydroxypyridine and this compound is a fundamental aspect of its chemistry. Computational methods, including DFT and ab initio calculations (CASSCF, CASPT2), have been used to study the potential energy surfaces for the tautomerization process. tandfonline.comresearchgate.net These studies have shown that the direct, uncatalyzed intramolecular proton transfer has a high energy barrier. researchgate.net Experimental methods like mass spectrometry have been used to measure gas-phase acidities and proton affinities, providing data that complements computational findings on tautomer preference. acs.org Combined experimental and theoretical studies have elucidated the structure-dependent electrochemical behavior of pyridone derivatives, identifying the specific structural fragments responsible for their electrochemical activity. mdpi.com
Cycloaddition Mechanisms: For Diels-Alder reactions, molecular orbital calculations have been employed to explain the observed stereoselectivity in the reaction of 2(1H)-pyridones with dienophiles. jst.go.jpnih.govresearchgate.net Quantum-chemical calculations using semi-empirical (AM1, PM3) and higher-level methods (HF/6-31G*) have been used to study the pericyclic mechanisms of cyclization reactions that form the pyridone ring itself, distinguishing between different possible pathways. osi.lv
C-H Functionalization: In the field of transition metal catalysis, computational studies have been crucial in understanding the role of 2-pyridone-based ligands. For instance, DFT calculations were used to investigate the mechanism of palladium-catalyzed meta-selective C-H functionalization of biaryl derivatives. These calculations revealed that a dimeric transition state involving the 2-pyridone ligand is responsible for the observed selectivity and reactivity, with the concerted metalation-deprotonation (CMD) step being turnover-limiting. nih.gov
Photochemical Mechanisms: The mechanism of the phototautomerization of 2-pyridone has been investigated using multiconfigurational methods like CASSCF and CASPT2. These calculations suggest that upon electronic excitation, the tautomerization from 2-pyridone to 2-hydroxypyridine proceeds through a conical intersection between excited states, leading to a dissociative state that facilitates the hydrogen atom transfer. researchgate.net
The synergy between computational prediction and experimental validation has been powerfully demonstrated in the study of natural product biosynthesis. For example, computational analysis predicted a σ-bridged cation intermediate in the cyclization step of deoxyakanthomycin biosynthesis, a 2-pyridone natural product. This prediction was subsequently validated through chemoenzymatic synthesis, highlighting how computational chemistry can guide the understanding and manipulation of complex reaction pathways. nih.gov
| Reaction Type | Experimental Method(s) | Computational Method(s) | Key Mechanistic Insight |
| Tautomerism | Mass Spectrometry, IR Spectroscopy | DFT, CASSCF, CASPT2 | High barrier for direct transfer; role of solvent/catalyst researchgate.netacs.org |
| Diels-Alder Reaction | Product analysis, Stereoselectivity studies | Molecular Orbital Calculations | Rationalization of stereochemical outcomes jst.go.jpnih.gov |
| C-H Functionalization | Kinetic Isotope Effect (KIE) measurements | DFT | Dimeric transition state explains meta-selectivity nih.gov |
| Phototransformation | UV-Vis Spectroscopy, Product isolation | CASSCF, CASPT2 | Tautomerization occurs via excited state conical intersection researchgate.net |
| Biosynthesis | Chemoenzymatic synthesis | DFT | Prediction and validation of a σ-bridged cation intermediate nih.gov |
Coordination Chemistry and Metallosupramolecular Systems of 2 Oxopyridine
2-Oxopyridine as a Ligand: Binding Modes and Geometries
The versatility of this compound (also known as 2-pyridone) and its deprotonated form, 2-pyridonate, as ligands in coordination chemistry is well-established. These ligands can adopt several coordination modes, leading to a diverse range of metal complexes with varied geometries and properties. The coordination behavior is influenced by the tautomeric nature of the ligand, which exists in equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms. rsc.org Deprotonation yields the 2-pyridonate anion, where the negative charge is delocalized between the nitrogen and oxygen atoms. rsc.org
This compound and its derivatives can coordinate to metal centers in several ways:
Monodentate Coordination: In this mode, the ligand binds to a single metal center through either the nitrogen or the oxygen atom. libretexts.orglibretexts.org Monodentate κ¹-N coordination is characterized by a C–O bond distance of approximately 1.27 Å, which is indicative of the pyridone form. rsc.org In contrast, monodentate κ¹-O coordination has also been observed. rsc.org The choice between N- or O-coordination can be influenced by the metal ion's properties and the presence of other ligands.
Bidentate Chelation: this compound can act as a bidentate ligand, coordinating to a single metal center through both the nitrogen and oxygen atoms to form a chelate ring. libretexts.orglibretexts.org This mode is often denoted as κ²-N,O. rsc.org Chelation typically results in an elongated C–O bond distance of 1.30–1.35 Å, reflecting an increased single-bond character. rsc.org Bidentate coordination often leads to more stable complexes due to the chelate effect. libretexts.org
Bridging Coordination: The 2-pyridonate ligand can bridge two or more metal centers. grafiati.com A common bridging mode is the μ₂-O mode, where the oxygen atom coordinates to two different metal ions. rsc.org This bridging capability allows for the formation of polynuclear complexes and coordination polymers.
The dynamic interchange between these coordination modes in solution, a property known as hemilability, is a key feature of pyridonate ligands. rsc.org This allows for changes between κ²-N,O and κ¹-N or κ¹-O coordination, which can create vacant coordination sites and induce specific reactivity. rsc.org
| Coordination Mode | Description | Notation | Key Structural Feature |
|---|---|---|---|
| Monodentate | Binds to one metal center via one atom (N or O). | κ¹-N or κ¹-O | C–O bond length ~1.27 Å for κ¹-N. rsc.org |
| Bidentate | Binds to one metal center via two atoms (N and O). | κ²-N,O | Elongated C–O bond (1.30–1.35 Å). rsc.org |
| Bridging | Links two or more metal centers. | μ₂-O | Oxygen atom coordinated to two metals. rsc.org |
The functionalization of the this compound backbone allows for the design of ligands with specific metal coordination properties. rsc.org By introducing additional donor groups, the denticity and chelating ability of the ligand can be tailored.
A notable example is the development of N-oxopyridine carboxamides. researchgate.net These ligands incorporate both an N-oxide and a carboxamide group, offering multiple potential binding sites. researchgate.net The coordination behavior of these ligands can vary depending on the metal ion. For instance, with uranyl nitrate, N-tert-butyl-2-oxopyridine-N-oxide-carboxamide acts as a bidentate chelating ligand, binding through both the N-oxo and amide oxygen atoms. researchgate.net However, with europium nitrate, the same ligand system can exhibit monodentate behavior, coordinating only through the N-oxo oxygen atom. researchgate.net
The design of such ligands is crucial for applications like the separation of lanthanides and actinides, where the ligand's selective binding to specific metal ions is paramount. researchgate.net The incorporation of the 2-pyridone moiety can also be used to facilitate C-H activation in catalytic processes by acting as an internal base. figshare.com
Synthesis and Structural Characterization of this compound Metal Complexes
The synthesis of metal complexes of this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. ias.ac.injocpr.com The resulting complexes can be isolated as crystalline solids and characterized by various techniques.
The general synthetic approach involves dissolving the this compound derivative and the metal salt, often a halide or perchlorate, in a solvent like ethanol (B145695) or methanol. ias.ac.innajah.edu The reaction mixture may be heated under reflux to facilitate complex formation. ias.ac.in The desired product can then be precipitated and purified by recrystallization. ias.ac.in
For example, X-ray crystallographic studies have been instrumental in distinguishing between different coordination modes. Analysis of ruthenium pyridonate complexes revealed a C–O bond distance of 1.27 Å for a monodentate κ¹-N coordination, while a chelating κ²-N,O coordination showed a longer C–O bond of 1.30–1.35 Å. rsc.org In a palladium(II) complex with this compound N-oxide, the ligand was found to be bidentate, coordinating through both oxygen atoms. researchgate.net Similarly, the crystal structure of a zinc(II) complex with N-(furan-2-ylmethyl)-2-pyridinecarboxamide showed the zinc ion chelated by three ligands in a distorted octahedral geometry. ias.ac.in
| Complex | Metal Center | Ligand | Coordination Geometry | Reference |
|---|---|---|---|---|
| [Ru(pyridonate)n] | Ruthenium | 2-Pyridonate | Dependent on coordination mode (κ¹-N vs. κ²-N,O) | rsc.org |
| [Pd(mpo)₂] | Palladium(II) | This compound N-oxide | Bidentate (O,O') | researchgate.net |
| Zn(L1)₃₂ | Zinc(II) | N-(furan-2-ylmethyl)-2-pyridinecarboxamide | Distorted Octahedral | ias.ac.in |
| [UO₂(NO₃)₂{C₅H₄NOCONH(tC₄H₉)}] | Uranium(VI) | N-tert-butyl-2-oxopyridine-N-oxide-carboxamide | Hexagonal-bipyramidal | researchgate.net |
Spectroscopic Investigations of Metal-2-Oxopyridine Interactions
Spectroscopic techniques are vital for elucidating the nature of metal-ligand interactions in this compound complexes in both solid and solution states.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the coordination of the carbonyl group. kpi.ua In a series of copper pyridonate complexes, distinct absorptions were observed for terminal and bridging κ¹-O bound pyridonates (1648 cm⁻¹) and the μ₂-O bound pyridonate (1620 cm⁻¹). rsc.org A shift in the C=O stretching frequency upon complexation is a strong indicator of coordination through the oxygen atom. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide insights into the structure of diamagnetic complexes in solution. najah.eduresearchgate.net Changes in the chemical shifts of the pyridine (B92270) ring protons and carbons upon coordination can help identify the binding site.
Electronic Absorption (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes of this compound can provide information about the geometry of the metal center and the nature of the metal-ligand bonding. nih.gov The d-d transitions of the metal ion are sensitive to the coordination environment. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR spectroscopy is a powerful tool to study the electronic structure and the environment around the metal ion. nih.govnih.gov
Electronic and Magnetic Properties of this compound Metal Complexes
The electronic and magnetic properties of this compound metal complexes are dictated by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand. researchgate.net
Many transition metal complexes with this compound derivatives have unpaired electrons and are therefore paramagnetic. libretexts.org The magnetic susceptibility of these complexes can be measured to determine the number of unpaired electrons, which in turn provides information about the electronic configuration and whether the complex is high-spin or low-spin. libretexts.org For example, pyridine-N-oxide complexes of Mn(II), Fe(II), Co(II), and Ni(II) are generally high-spin. wikipedia.org
Applications of this compound Metal Complexes in Catalysis and Materials Science
The unique stereoelectronic characteristics of 2-oxopyridinate (also known as 2-pyridonate) ligands have established them as a versatile platform in the development of metal complexes for a wide array of applications. rsc.orgrsc.org Their ability to act as anionic, multidentate ligands and engage in metal-ligand cooperativity has led to significant advances in both homogeneous catalysis and materials science. rsc.org
Applications in Catalysis
The deprotonated 2-oxopyridinate ligand features a negative charge delocalized between the nitrogen and oxygen atoms, which, in concert with a metal center, can facilitate cooperative catalytic cycles. rsc.org This has been particularly effective in the design of catalysts for various hydrofunctionalization and C-H activation reactions. rsc.orgle.ac.uk
Noble metal complexes featuring this compound ligands have demonstrated significant catalytic activity. For instance, a half-sandwich Iridium(III) complex with a simple this compound ligand is effective for the dehydrogenation of secondary alcohols, achieving turnover numbers (TONs) up to 700. rsc.org A related bidentate iridium(III) complex has shown good conversion rates in the hydrogenation of carbon dioxide to formate (B1220265) and methanol. rsc.org
In the realm of 3d transition metals, nickel complexes with 2-oxopyridinate ligands have emerged as powerful catalysts. Anionic nickel(0) complexes supported by bidentate N-heterocyclic carbene (NHC)-pyridone ligands have been shown to catalyze the Markovnikov-selective hydroboration of styrenes and the double hydroboration of nitriles to amines. rsc.orgchemrxiv.orgacs.org The pyridone moiety plays a crucial role in these reactions, potentially participating in the secondary coordination sphere to activate and deliver reagents. chemrxiv.orgacs.org Furthermore, nickel-catalyzed C-H functionalization of the 2-pyridone ring itself allows for the synthesis of complex annulated pyridones, which are important structural motifs in biologically active compounds. nih.govscispace.com
Palladium catalysis has also significantly benefited from this compound ligands. They are crucial in Pd-catalyzed C(sp³)–H functionalization of ketones and aldehydes, where they are thought to stabilize the palladium catalyst and lower the energy barrier for the C–H bond cleavage step. acs.orgresearchgate.netnih.gov Specifically, 2-pyridone-assisted dissociation of the trimeric palladium acetate (B1210297) precursor is considered a key step in initiating the catalytic cycle. acs.org Research has identified ligands like 3-nitro-5-((trifluoromethyl)sulfonyl)pyridine-2(1H)-one as particularly effective for these transformations. acs.orgresearchgate.net
| Metal Center | Ligand System | Reaction Type | Key Finding/Result | Reference |
|---|---|---|---|---|
| Iridium(III) | κ¹-N-2-pyridinol | Dehydrogenation of secondary alcohols | Achieved Turnover Numbers (TONs) up to 700. | rsc.orguni-hamburg.de |
| Iridium(III) | bi(κ-N-2-pyridonate) | Hydrogenation of CO₂ | Good conversion to formate and methanol. | rsc.orguni-hamburg.de |
| Nickel(0) | Bidentate NHC-pyridone | Hydroboration of styrenes | High catalytic activity for Markovnikov-selective hydroboration. | rsc.orgacs.org |
| Palladium(II) | 3-nitro-5-((trifluoromethyl)sulfonyl)pyridine-2(1H)-one | β- and γ-C(sp³)–H Functionalization of ketones | Ligand accelerates the rate-limiting C–H activation step. | acs.orgresearchgate.net |
| Ruthenium | bis(2-hydroxy-6-iminopyridyl)-isoindoline | Hydroboration of nitriles | Demonstrated catalytic activity for hydroboration. | rsc.orguni-hamburg.de |
Applications in Materials Science
The ability of this compound and its derivatives to form stable complexes with diverse coordination geometries makes them excellent building blocks for functional materials with tailored optical and magnetic properties. researchgate.netrsc.org
Luminescent Materials: Pyridone-based ligands are effective in the design of luminescent materials, particularly those involving lanthanide ions. researchgate.netmdpi.comincdecoind.ro The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com For example, lanthanide complexes with N-biphenyl-alkylated-4-pyridone ligands have been synthesized, showing not only the typical emission for Eu(III), Tb(III), and Sm(III) ions but also exhibiting liquid crystalline (mesogenic) properties. incdecoind.ro These "lanthanidomesogens" represent a class of materials where optical properties are combined with self-assembling behavior. incdecoind.ro Furthermore, d-block metal complexes, such as those of Zn(II) and Ag(I) with 4-(4-pyridonyl)-1,8-naphthalimide ligands, have been shown to be highly photoluminescent in the crystalline phase. rsc.org
| Compound Name |
|---|
| This compound (2-Pyridone) |
| 3-nitro-5-((trifluoromethyl)sulfonyl)pyridine-2(1H)-one |
| bis(2-hydroxy-6-iminopyridyl)-isoindoline |
| N-biphenyl-alkylated-4-pyridone |
| 4-(4-pyridonyl)-1,8-naphthalimide |
| Palladium acetate |
Catalytic Applications of 2 Oxopyridine and Its Derivatives
Organocatalysis Mediated by 2-Oxopyridine
This compound and its derivatives have emerged as effective organocatalysts, participating in reactions by activating substrates through non-covalent interactions. A notable example is the use of 6-halo-2-pyridones in catalyzing ester aminolysis. The introduction of a halogen at the 6-position enhances the catalytic activity of the 2-pyridone core.
These catalysts have proven effective for the aminolysis of not only reactive aryl esters but also less reactive methyl and benzyl (B1604629) esters. The proposed mechanism involves a dual activation of both the ester and the amine substrates. The this compound derivative acts as a bifunctional catalyst, utilizing its N-H group as a Brønsted acid to activate the ester carbonyl group and its own carbonyl group as a Lewis base to activate the amine. This concerted activation facilitates the nucleophilic attack of the amine on the ester, leading to the formation of the amide bond. An important advantage of this catalytic system is its operational simplicity, as it does not require strictly anhydrous or anaerobic conditions. Furthermore, the catalyst, such as 6-chloro-2-pyridone, can be recovered quantitatively after the reaction. This methodology has been successfully applied to the synthesis of dipeptides from amino acid esters, demonstrating high retention of enantiomeric purity. rsc.orgrsc.org
| Catalyst (6-Substituted 2-Pyridone) | Substrate Ester | Amine | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| 6-Chloro-2-pyridone | Methyl Benzoate | Benzylamine | High | Toluene, 110 °C |
| 6-Bromo-2-pyridone | Benzyl Acetate (B1210297) | Aniline | High | Toluene, 110 °C |
| Unsubstituted 2-Pyridone | Methyl Benzoate | Benzylamine | Low (21%) | Toluene, 110 °C |
Proton Transfer Catalysis and Bifunctional Catalysis by this compound
The catalytic prowess of this compound is intrinsically linked to its ability to facilitate proton transfer, a consequence of its tautomeric nature. It can exist in both the this compound (lactam) and 2-hydroxypyridine (B17775) (lactim) forms. This equilibrium allows it to function as a ditopic receptor, capable of both donating and accepting a proton simultaneously. This property is central to its role in a variety of proton-dependent reactions. wikipedia.org
Theoretical studies using density functional theory (DFT) have investigated the proton transfer processes between 2-hydroxypyridine and 2(1H)-pyridone. These studies have shown that intermolecular proton transfer, particularly through the formation of hydrogen-bonded dimers, has a significantly lower activation energy compared to intramolecular proton transfer. pku.edu.cn This highlights the importance of molecular association in the catalytic cycle.
Experimentally, the bifunctional nature of this compound derivatives has been harnessed in asymmetric catalysis. For instance, in the enantioselective N-allylic alkylation of 2-hydroxypyridines, a chiral Lewis base catalyst operates in conjunction with the 2-hydroxypyridine substrate. Computational and experimental studies have revealed that a strong hydrogen bond interaction between the catalyst and the 2-hydroxypyridine is crucial for the reaction's reactivity, chemoselectivity, and enantioselectivity. acs.org This demonstrates the synergistic effect of the this compound scaffold's proton transfer ability and its capacity for other non-covalent interactions in guiding the stereochemical outcome of a reaction.
Role of this compound as a Solvent in Specific Catalytic Reactions
Beyond its direct participation as a catalyst, this compound can also serve as a reaction medium. In certain cases, molten this compound is utilized as a solvent for catalytic reactions. wikipedia.org Its ability to form hydrogen bonds and its polar nature can influence the solubility of reactants and the stability of transition states, thereby affecting the reaction rate and outcome. The use of this compound as a solvent is particularly relevant in reactions where it also plays a catalytic role, creating a high effective concentration of the catalytic species. While the use of this compound as a solvent is not widespread, it represents a specialized application where its unique properties are advantageous.
Bio-Inspired Catalysis Using this compound Scaffolds
The this compound ring is a privileged scaffold found in numerous natural products and biologically active molecules, including alkaloids and pharmaceutical agents. iipseries.orgresearchgate.net This prevalence in nature has inspired the development of bio-inspired catalysts that incorporate the this compound motif. The rationale behind this approach is to mimic the structural and functional properties of active sites in enzymes, where specific heterocyclic rings often play crucial roles in catalysis.
While not always directly participating in the bond-breaking and bond-forming steps, the this compound unit can act as a crucial ligand, influencing the electronic and steric environment of a metal center in a coordination complex. researchgate.net For example, this compound derivatives can be utilized as ligands in transition metal catalysis, contributing to the stability and reactivity of the catalytic species. nih.gov The ability of the this compound scaffold to engage in hydrogen bonding and its rigid, planar structure can help in organizing the reactants in a pre-transition state assembly, similar to the function of enzymatic pockets. The ongoing interest in this compound derivatives in drug discovery programs underscores the value of this scaffold in molecular recognition and interaction with biological targets, principles that are also fundamental to the design of efficient bio-inspired catalysts. nih.govrsc.org
| Compound Name | Role/Mention |
|---|---|
| This compound (2-Pyridone) | Main subject, catalyst, solvent |
| 2-Hydroxypyridine | Lactim tautomer of this compound |
| 6-Halo-2-pyridone | Organocatalyst |
| 6-Chloro-2-pyridone | Specific organocatalyst |
| Methyl Benzoate | Substrate in ester aminolysis |
| Benzylamine | Substrate in ester aminolysis |
| Aryl esters | Substrate class |
| Methyl esters | Substrate class |
| Benzyl esters | Substrate class |
| Dipeptides | Product of catalytic reaction |
| Amino acid esters | Substrate class |
Investigations into the Molecular Mechanisms of Biological Action of 2 Oxopyridine Derivatives
Molecular Interactions with Enzymes and Protein Targets
2-Oxopyridine derivatives are known to interact with a variety of enzymes and protein targets, often acting as inhibitors by competing with endogenous ligands at binding sites.
The 2-pyridone motif is a common feature in kinase inhibitors, valued for its ability to form favorable interactions within the ATP-binding cleft of these enzymes. mdpi.com
PIM-1 Kinase: Proviral Integration Moloney (PIM-1) kinase is a key target in cancer therapy due to its role in cell survival and proliferation. bohrium.combohrium.com Several this compound derivatives have been developed as potent PIM-1 inhibitors. For instance, new aromatic O-alkyl pyridine (B92270) derivatives, developed by imparting aromaticity to a 2-pyridone core, showed significant PIM-1 inhibitory activity, with compounds 4c and 4f exhibiting IC50 values of 0.110 µM and 0.095 µM, respectively. researcher.lifetandfonline.com Kinetic studies revealed these compounds act as both competitive and non-competitive inhibitors. researcher.life Other studies on cyanopyridone derivatives also identified potent PIM-1 inhibitors, with some compounds showing superior activity to the reference drug. bohrium.com
VEGFR-2 and EGFR-TK: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) are critical targets in oncology. A conformationally constrained 2-pyridone analogue, compound 2 , was found to be a potent Met kinase inhibitor (IC50 of 1.8 nM) and also inhibited VEGFR-2 with an IC50 value of 27 nM. acs.org In another study, non-fused cyanopyridone derivatives 5a and 5e demonstrated good inhibitory activities against both VEGFR-2 (IC50 = 0.217 µM and 0.124 µM, respectively) and HER-2 kinases. mdpi.com Furthermore, an imidazo[1,2-a]pyridine (B132010) derivative (26 ) bearing a 6-methylpyridone ring was a potent dual inhibitor of c-Met and VEGFR2, with IC50 values of 1.9 nM and 2.2 nM, respectively. nih.gov A separate series of 2-pyridones were designed as dual inhibitors of human Dihydrofolate Reductase (h-DHFR) and EGFR-TK, with the spiro derivative 9b showing potent anti-proliferative activity against liver and colon cancer cell lines. nih.govresearchgate.net
h-DHFR: Dihydrofolate reductase is a crucial enzyme in folate metabolism, and its inhibition is a key strategy in antimicrobial and anticancer therapies. tandfonline.com N-sulfonamide 2-pyridone derivatives have been designed as dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR). acs.orgacs.orgnih.gov Compound 11a from this series was the most potent dual inhibitor against both enzymes, with IC50 values of 2.76 and 0.20 μg/mL, respectively. acs.orgacs.org Another study identified 2-pyridone derivatives containing a sulfaguanidine (B1682504) moiety as dual inhibitors of DNA gyrase and DHFR, with compound 3a showing a promising IC50 value of 5.44 µM against E. coli DHFR. mdpi.com
PDE3: Phosphodiesterase 3 (PDE3) is a target for heart failure and platelet aggregation. Research has been conducted on novel 2-pyridone derivatives as inhibitors of this enzyme. researchgate.net
| Compound/Derivative Series | Target Kinase | Reported IC50 Value | Reference |
|---|---|---|---|
| Aromatic O-alkyl pyridine (4f) | PIM-1 | 0.095 µM | researcher.lifetandfonline.com |
| Aromatic O-alkyl pyridine (4c) | PIM-1 | 0.110 µM | researcher.lifetandfonline.com |
| Cyanopyridone (5e) | VEGFR-2 | 0.124 µM | mdpi.com |
| Imidazo[1,2-a]pyridine (26) | VEGFR-2 | 2.2 nM | nih.gov |
| Pyrrolopyridine-pyridone (2) | VEGFR-2 | 27 nM | acs.org |
| Imidazo[1,2-a]pyridine (26) | c-Met | 1.9 nM | nih.gov |
| Spiro 2-pyridine (9b) | EGFR-TK | Potent Inhibition | nih.govresearchgate.net |
| N-sulfonamide 2-pyridone (11a) | h-DHFR | 0.20 µg/mL | acs.orgacs.org |
| Sulfaguanidine-pyridone (3a) | DHFR | 5.44 µM | mdpi.com |
This compound derivatives have also been investigated as inhibitors of carbohydrate-metabolizing enzymes, which is a key strategy in managing diabetes.
α-glucosidase and α-amylase: A library of novel pyridone derivatives was synthesized and showed promising dual inhibitory activity against α-amylase and α-glucosidase. researchgate.net Compound 9 was the most active against α-glucosidase (IC50 = 1.62 mM), while compound 11 was most active against α-amylase (IC50 = 1.99 mM). researchgate.net Another study found that some pyridone derivatives were more potent than the standard drug acarbose, with compound 12 being the most potent α-glucosidase inhibitor (IC50 = 3.05 µM) and compound 13 being the most effective α-amylase inhibitor (IC50 = 9.20 µM). nih.gov Kinetic analysis revealed these compounds to be competitive inhibitors of α-amylase and non-competitive inhibitors of α-glucosidase. researchgate.net Thiourea derivatives based on 3-aminopyridin-2(1H)-ones also demonstrated significant α-glucosidase inhibition, with compound 9a (IC50 = 9.77 mM) exceeding the activity of acarbose. mdpi.com
| Compound/Derivative | Target Enzyme | Reported IC50 Value | Reference |
|---|---|---|---|
| Pyridone derivative (12) | α-glucosidase | 3.05 µM | nih.gov |
| Thiourea derivative (9a) | α-glucosidase | 9.77 mM | mdpi.com |
| Pyridone derivative (9) | α-glucosidase | 1.62 mM | researchgate.net |
| Pyridone derivative (13) | α-amylase | 9.20 µM | nih.gov |
| Pyridone derivative (11) | α-amylase | 1.99 mM | researchgate.net |
Interactions with Nucleic Acids (e.g., DNA damage, base pairing models)
The planar aromatic structure of the this compound ring allows it to interact with nucleic acids, primarily through intercalation between base pairs, leading to structural and functional changes in DNA. benthamdirect.comeurekaselect.com
DNA Damage: Some this compound derivatives tethered to other moieties, like benzotriazole (B28993), have been shown to induce DNA damage. benthamdirect.comeurekaselect.com The perturbation of DNA structure by the insertion of the planar aromatic part of the molecule between base pairs can arrest its function. benthamdirect.comeurekaselect.com The comet assay, a method to assess DNA damage, has been used to evaluate these effects. benthamdirect.comeurekaselect.comscispace.com For example, a series of this compound/2-thioxopyridine derivatives with a benzotriazole moiety was synthesized, and several compounds, notably 4h , were found to cause significant DNA damage, an effect corroborated by molecular docking studies. benthamdirect.comeurekaselect.comacs.org
Base Pairing Models: The this compound ring serves as a mimic for natural nucleobases like cytosine and thymine (B56734) and has been used extensively in studies of non-canonical base pairing. msu.eduresearchgate.net In the development of an Artificially Expanded Genetic Information System (AEGIS), a 2-pyridone analog, dZ (6-amino-5-nitro-3-(1′-β-D-2′-deoxyribofuranosyl)-2(1H)-pyridone), was designed to form a specific hydrogen-bonding pair with a complementary purine (B94841) analog, dP . nih.gov This dZ:dP pair was found to be strong and highly selective against mismatches in DNA duplexes. nih.gov Other research has utilized 2-pyridone as a "pseudo-nucleobase" attached to other scaffolds to create unnatural base pairs that interact via hydrogen bonding in the major groove of the DNA duplex, demonstrating stable and selective pairing. mdpi.comoup.com
Biochemical Pathway Modulation by this compound Derivatives
The interaction of this compound derivatives with specific molecular targets like kinases initiates a cascade of downstream effects, modulating entire biochemical pathways. For instance, inhibition of PIM-1 kinase by 2-pyridone derivatives can induce apoptosis (programmed cell death). bohrium.com One study showed that a potent 4,6-diaryl-3-cyano-2-pyridone derivative (compound 7 ) activated pro-apoptotic genes like p53, BAX, and caspases while inhibiting the anti-apoptotic Bcl-2 gene in liver cancer cells. bohrium.com This modulation of apoptotic pathways highlights a key mechanism of their anticancer effect. bohrium.com Similarly, certain O-alkylated pyridine derivatives that inhibit PIM-1 kinase were also found to significantly activate caspase 3/7, a key executioner in the apoptotic cascade. researcher.life
Structure-Activity Relationship (SAR) Studies for Molecular Target Engagement
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds. gardp.orgoncodesign-services.com For this compound derivatives, SAR studies have been crucial in identifying key structural features necessary for potent and selective target engagement.
For PIM-1 kinase inhibitors, SAR studies revealed that aromatizing the pyridone moiety via O-alkylation and substituting the quinoline (B57606) moiety with specific groups could significantly enhance inhibitory activity. tandfonline.com
In the context of cannabinoid receptor 2 (CB2R) modulators, SAR studies on this compound-3-carboxamide derivatives showed that specific substitutions are critical for activity. researchgate.netnih.gov For example, a cycloheptanecarboxamide (B74654) group was found to be necessary for positive allosteric modulator (PAM) effects, and replacing a 4-fluoro benzyl (B1604629) group with other substituents abolished this activity, indicating precise stereo-electronic requirements for the interaction. researchgate.netnih.gov
For α-amylase and α-glucosidase inhibitors, SAR analyses have helped to elucidate the impact of different substituents on the pyridone core, leading to the identification of compounds with potency greater than the standard drug, acarbose. researchgate.net
Computational Molecular Docking and Simulation Studies of Ligand-Biomolecule Interactions
Computational techniques like molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the interactions between ligands (like this compound derivatives) and their biological targets at an atomic level. pensoft.netopenaccessjournals.comnih.gov These studies complement experimental data and provide insights into binding modes and affinities.
Docking Studies: Molecular docking has been widely used to rationalize the observed biological activities of this compound derivatives. For dual DHPS/DHFR inhibitors, docking studies showed that the most potent compound occupied the binding pockets of both enzymes. acs.orgacs.org In the case of VEGFR-2/HER-2 inhibitors, docking simulations helped to elucidate the molecular binding modes of the most active compounds, providing a deeper understanding of their activity. mdpi.com Docking of PIM-1 inhibitors into the kinase active site has helped to explain binding patterns and rationalize SAR data. bohrium.com
Simulation Studies: Molecular dynamics simulations provide information on the stability of ligand-protein complexes over time. nih.gov For newly designed EGFR tyrosine kinase inhibitors, molecular dynamics simulations were used to confirm the stable binding of the compounds within the enzyme's active site. nih.gov These computational approaches are integral to the modern drug discovery process, enabling the rational design and optimization of new this compound-based therapeutic agents. researchgate.net
Applications of 2 Oxopyridine in Materials Science and Supramolecular Chemistry
Design of Functional Materials Incorporating 2-Oxopyridine Units
The this compound scaffold is a privileged structural motif integrated into a variety of functional materials due to its unique properties. acs.org Its inherent ability to participate in hydrogen bonding and π-π stacking interactions is fundamental to the design of materials with specific optical, electronic, or catalytic functions. vulcanchem.com
Researchers have successfully incorporated this compound units into various material types. For instance, they are used as building blocks in the synthesis of fluorophores, where their structural modifications can tune the emission properties. researchgate.netscispace.com Donor-acceptor materials based on a 2-pyridone acceptor have been developed for use in organic light-emitting diodes (OLEDs), demonstrating their potential in electronic devices. acs.org The trifluoromethyl-substituted variant, 5-(trifluoromethyl)-2-pyridone, is particularly noted for its use in catalysis, where it facilitates carbon-hydrogen activation reactions. ossila.com
The synthesis of functional materials often involves multicomponent reactions (MCRs) to create complex 2-pyridone-containing heterocycles. rsc.orgnih.gov These methods allow for the efficient construction of diverse molecular structures with potential applications in various fields, including as functional materials. ekb.eg
Table 1: Examples of Functional Materials Incorporating this compound
| Material Type | This compound Derivative | Key Feature/Application | Reference(s) |
| Organic Light-Emitting Diodes (OLEDs) | Donor-acceptor molecules with a 2-pyridone acceptor | Sky-blue and white light emission | acs.org |
| Fluorophores | 2-Pyridone with a 4-dialkylamino-phenyl group | High fluorescence quantum yields in solution and solid state | researchgate.net |
| Catalysts | 5-(Trifluoromethyl)-2-pyridone | Ligand in palladium-catalyzed C-H activation reactions | ossila.com |
| Liquid Crystals | Cyanopyridone derivatives | Hydrogen bond-driven columnar self-assembly | scispace.com |
| Photosensitizers | 2-Pyridone-functionalized Aza-BODIPY | Near-infrared absorption for photothermal therapy | nih.gov |
Self-Assembly Processes Directed by this compound Interactions
The self-assembly of molecules through noncovalent interactions is a cornerstone of supramolecular chemistry, and this compound is a key player in this field. acs.org The compound's capacity for self-association, primarily through the formation of hydrogen-bonded dimers, is a classic example of molecular recognition. wikipedia.org This dimerization, driven by the complementary arrangement of hydrogen bond donors (N-H) and acceptors (C=O), directs the formation of larger, ordered structures. wiley-vch.de
The lactam-lactim tautomerism of this compound is crucial to its role in self-assembly. wiley-vch.deresearchgate.net While the 2-pyridone (lactam) form predominates and readily forms symmetric dimers, the presence of a transition metal can shift the equilibrium towards a mixed hydroxypyridine/pyridone dimer, which can act as a bidentate ligand. wiley-vch.de This directed assembly is critical in supramolecular catalysis, where monodentate ligands can assemble into more selective bidentate systems. wiley-vch.de
Beyond simple dimerization, this compound units guide the formation of more complex supramolecular architectures. These include:
Columnar Liquid Crystals: The association of pyridone-containing molecules can lead to the formation of disc-like structures that self-organize into columnar phases. scispace.comillinois.edu
Metallacrowns: 3-Hydroxy-2-pyridone ligands self-assemble with organometallic complexes to form trimeric metallamacrocycles, such as 12-metallacrown-3 complexes. epfl.ch
Supramolecular Polymers: The cooperative self-assembly of bis(merocyanine) dyes, which contain pyridone moieties, can form extended polymeric structures driven by dipolar and alkyl chain interactions. lookchem.com
The non-covalent interactions responsible for these assemblies are diverse, including hydrogen bonding (N-H···O, N-H···N, C-H···O), π-π stacking, and dipole-dipole interactions. vulcanchem.comacs.orgresearchgate.net Hirshfeld surface analysis is a computational tool used to analyze and quantify these various intermolecular interactions within the crystal structures of this compound derivatives. acs.orgresearchgate.net
Development of Responsive and Smart Materials Based on this compound Scaffolds
"Smart" or responsive materials are designed to change their properties in response to external stimuli. The incorporation of this compound and its related structures, like poly(2-oxazoline)s, into polymer networks is a key strategy for creating these advanced materials. mdpi.com These materials can react to changes in their environment, such as temperature, pH, or light. mdpi.comspecificpolymers.com
Poly(2-oxazoline)s (POx), for example, are a class of polymers known for their biocompatibility and tunable properties. mdpi.comtu-dresden.de Copolymers containing POx can be designed to be thermo-responsive, exhibiting a lower critical solution temperature (LCST). mdpi.com This means they undergo a reversible phase transition from soluble to insoluble in water as the temperature is increased, a property that is highly valuable for controlled release applications. metu.edu.tr For instance, poly(2-isopropyl-2-oxazoline) (PiPOX) has an LCST close to human body temperature, making it a focus for biomedical applications. metu.edu.tr
Light is another stimulus used to control the behavior of materials. Photoresponsive polymers can be created by incorporating chromophores that undergo isomerization or cycloaddition reactions upon irradiation. specificpolymers.com While direct examples of this compound as the primary photo-switch are less common, pyridinium (B92312) ion-based complexes have been shown to exhibit reversible photochromic behavior, changing color under UV light due to electron transfer processes. rsc.org These materials have potential applications in inkless printing and information anti-counterfeiting. rsc.org
Table 2: Stimuli-Responsive Systems Based on Pyridine (B92270)/Oxazoline Scaffolds
| Polymer/Complex | Stimulus | Response | Potential Application | Reference(s) |
| Poly(2-oxazoline)s (POx) | Temperature (LCST) | Reversible Soluble-Insoluble Transition | Controlled Drug Release, Tissue Engineering | mdpi.commetu.edu.tr |
| Pyridinium Ion-Based Complexes | Light (UV), Electricity | Reversible Color Change (Photochromism/Electrochromism) | Inkless Printing, Anti-Counterfeiting | rsc.org |
| Poly(2-oxazoline) Copolymers | pH | Conformational Change, Cleavage of Linkages | Targeted Drug Delivery | nih.gov |
| Azo-LCEs (Azobenzene-containing Liquid-Crystalline Elastomers) | Light (UV) | Photomechanical Volume Change | Light-Actuated Devices | specificpolymers.com |
Role in Polymer Chemistry and Biomaterials Research
The this compound motif and related heterocycles like 2-oxazolines are significant in polymer chemistry and biomaterials research. acs.orgmdpi.com Their utility stems from their synthetic versatility and the desirable properties they impart to the final materials, such as biocompatibility and functionality. sav.skmdpi.com
In polymer chemistry, 2-(2-Oxopyridin-1(2H)-yl)acetonitrile can act as a crosslinking agent. vulcanchem.com Its incorporation into polymer matrices like polyacrylonitrile (B21495) (PAN) can enhance thermal stability and mechanical strength. vulcanchem.com Multicomponent reactions are also recognized as a powerful tool for preparing structurally complex and diverse organic molecules with applications in polymer chemistry. rsc.orgnih.gov
The field of biomaterials has seen extensive use of poly(2-oxazoline)s (POx), which are considered pseudopeptides due to their structural similarity to polypeptides. tu-dresden.demdpi.com Key attributes of POx that make them suitable for biomedical applications include:
Biocompatibility: They are generally well-tolerated in biological systems. metu.edu.trsav.sk
Stealth Behavior: Hydrophilic POx can reduce non-specific protein adsorption, similar to poly(ethylene glycol) (PEG), prolonging circulation time in the body. tu-dresden.de
High Functionalization: The synthesis of POx allows for the easy introduction of various functional groups, enabling the conjugation of drugs, peptides, or targeting moieties. sav.skmdpi.com
A particularly interesting example is poly(2-isopropenyl-2-oxazoline) (PIPOx), a functional polymer with pendant reactive 2-oxazoline groups. mdpi.comnih.gov These groups can react selectively with thiols or carboxylic acids without a catalyst, making PIPOx a versatile platform for creating drug conjugates, hydrogels, and polymer coatings for drug and gene delivery. mdpi.comnih.gov Furthermore, some POx-based polymers have shown immunomodulatory properties, suggesting their use in vaccine development and immunotherapy. sav.skmdpi.com The self-assembly of amphiphilic POx copolymers into nanoparticles or polymersomes provides a method for encapsulating therapeutic agents. metu.edu.trsav.sk
Advanced Computational and Theoretical Studies of 2 Oxopyridine Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of 2-oxopyridine systems. mdpi.comaspbs.com These methods are adept at handling the geometries and vibrational frequencies of systems, especially those involving hydrogen bonds. researchgate.net
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize molecular structures and ensure they correspond to true energy minima on the potential energy surface by performing vibrational analysis. mdpi.comresearchgate.net Such calculations have been instrumental in studying the tautomeric equilibrium between this compound and its tautomer, 2-hydroxypyridine (B17775). acs.org In the gas phase and non-polar solvents, the 2-hydroxypyridine form is generally more stable, but the equilibrium shifts towards the this compound form in polar solvents. acs.orgresearchgate.net The addition of even a single water molecule can favor the this compound tautomer. researchgate.netacs.org
Reactivity descriptors derived from DFT, such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), along with Fukui functions and dual descriptors, help in identifying the reactive sites within the molecule in both gas and aqueous phases. mdpi.com For instance, the molecular electrostatic potential (MESP) can be visualized to pinpoint the most active sites for chemical reactions. mdpi.com The 2-oxo-1,2-dihydropyridine core is recognized as a potential chelating scaffold for divalent metal ions. vulcanchem.com
Furthermore, DFT is used to investigate the electronic properties of substituted 2-oxopyridines. The introduction of substituents like a 2-methylbenzyl group can increase lipophilicity, potentially improving membrane permeability, while electron-withdrawing groups can influence binding affinity and metabolic resistance. vulcanchem.com The energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand molecular reactivity and kinetic stability. researchgate.net
Table 1: Calculated Reactivity Descriptors for a this compound Derivative
| Descriptor | Value (Gas Phase) | Value (Aqueous Phase) |
|---|---|---|
| Chemical Potential (µ) | -4.5 eV | -4.8 eV |
| Chemical Hardness (η) | 5.2 eV | 4.9 eV |
| Electrophilicity (ω) | 1.95 eV | 2.35 eV |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular Dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of this compound systems and the influence of solvents on their properties. acs.orgway2drug.com These simulations can elucidate the structural and dynamical properties of molecules at varying temperatures and in different environments. researchgate.net
MD simulations have been crucial in understanding the solvation effects on the tautomeric equilibrium of this compound. acs.org By simulating the molecule in a solvent like water, researchers can observe how interactions with solvent molecules stabilize one tautomer over the other. acs.orgoecd-nea.org The combination of ab initio quantum mechanics with free energy perturbation methods implemented in MD simulations provides a robust description of tautomeric equilibria in aqueous solutions. acs.org This approach can be generalized to many systems where understanding solvation free energy differences is important. acs.org
A coupled reference interaction site model (RISM) with MD simulations has been used to study the hydration effects on the tautomeric equilibrium of 2-hydroxypyridine and this compound. researchgate.net These simulations compute and average trajectories of the solvated system to determine radial distribution functions, which are then used to calculate the solvation free energy. researchgate.net Such studies have confirmed that polar solvents shift the equilibrium towards the this compound form. researchgate.net
MD simulations can also shed light on how external factors, like magnetic fields, might influence solvent properties and, consequently, the behavior of dissolved molecules like this compound derivatives. researchgate.net Furthermore, these simulations are valuable for studying the conformational flexibility of this compound derivatives and their interactions with biological targets.
Predictive Modeling of Spectroscopic Properties and Reaction Pathways
Computational methods are extensively used to predict spectroscopic properties and map out potential reaction pathways for this compound systems. researchgate.netvulcanchem.com These predictions are invaluable for interpreting experimental data and guiding synthetic efforts.
Predictive modeling can infer physicochemical properties such as solubility and pKa. For example, a substituted this compound might have moderate solubility in polar aprotic solvents and limited aqueous solubility, with the 2-oxo group contributing to its pH-dependent ionization. vulcanchem.com Spectroscopic properties like ¹H NMR chemical shifts can also be predicted. vulcanchem.com
DFT calculations are employed to predict vibrational frequencies, which aids in the analysis of experimental FT-IR spectra. researchgate.netacs.org The accuracy of these predictions, particularly for vibrational modes involved in hydrogen bonding, is often better with DFT methods compared to others like RHF. acs.org
Computational analysis is also a powerful tool for predicting reaction pathways. nih.govcam.ac.uk For instance, DFT calculations have been used to investigate the tautomerization pathways of 2-hydroxypyridine to 2-pyridone, revealing that the process is facilitated by water molecules acting as proton relays. researchgate.net The energy barriers for these reactions can be calculated, indicating the feasibility of a proposed mechanism. nih.gov In the biosynthesis of some natural products containing a 2-pyridone core, computational analysis predicted a σ-bridged cation mediated cyclization mechanism, which was later supported by experimental results. nih.gov
Chemoinformatics and Machine Learning Approaches in this compound Research
Chemoinformatics and machine learning are increasingly being applied in the study of this compound and its derivatives, accelerating discovery and optimization processes. way2drug.comeujournal.orgfrontiersin.orgneovarsity.org These computational tools are used for a wide range of applications, from predicting biological activities to designing novel compounds. way2drug.comresearchgate.netresearchgate.net
Machine learning models, including quantitative structure-activity relationship (QSAR) approaches, can be developed to predict the biological activity of this compound derivatives. frontiersin.org These models leverage existing data to identify key molecular features that correlate with a desired activity. nih.gov For instance, machine learning can be used in the computational design of new this compound-based compounds.
In drug discovery, chemoinformatics tools are used for molecular docking simulations to predict how this compound derivatives might bind to biological targets like enzymes or receptors. researchgate.netnih.gov These simulations help in understanding the mechanism of action and in prioritizing compounds for synthesis and experimental testing. nih.gov
Furthermore, machine learning algorithms are being integrated with DFT calculations to create more efficient predictive models. nih.gov For example, a large dataset of DFT-derived properties can be used to train a machine learning model that can then rapidly predict those properties for new molecules, significantly reducing computational cost. nih.gov As the fields of artificial intelligence and machine learning continue to advance, their application in chemistry research, including the study of this compound systems, is expected to grow, offering new opportunities for innovation. nih.govau.dkcas.org
Future Perspectives and Emerging Research Directions
Integration of 2-Oxopyridine Chemistry with Novel Technologies
The fusion of this compound chemistry with cutting-edge technologies is poised to revolutionize synthetic strategies and material applications. One of the most promising areas is the use of continuous flow photochemistry for the synthesis of complex molecular architectures. nottingham.ac.uk This technology offers significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and higher productivity. nottingham.ac.uk
For instance, the 4π-electrocyclization of 2-pyridones to produce "Dewar heterocycles" has been successfully implemented in continuous flow photochemical reactors. nottingham.ac.uk These strained bicyclic structures are valuable intermediates for the synthesis of sp3-rich, highly substituted small molecules, which are of great interest in drug discovery. nottingham.ac.uk The optimization of these flow processes has led to impressive productivities, demonstrating the potential for large-scale synthesis of these unique building blocks. nottingham.ac.uk
Another area of technological integration is the use of microwave-assisted synthesis. This technique has been shown to accelerate reaction times and improve yields in the preparation of various 2-pyridone derivatives. hilarispublisher.com The application of microwave irradiation offers a greener and more efficient alternative to conventional heating methods, aligning with the principles of sustainable chemistry. hilarispublisher.com
Exploration of New Reactivity Modes and Catalytic Cycles
The inherent reactivity of the this compound ring, with its multiple active sites, continues to inspire the development of novel catalytic cycles and reaction methodologies. mdpi.com While significant progress has been made in the selective C-H functionalization at various positions of the pyridone core, there are still challenges to be addressed, such as the substituent-independent C4-selective functionalization. nih.gov The development of new catalytic systems is crucial to overcome these limitations and unlock the full synthetic potential of 2-pyridones. nih.gov
Recent research has focused on leveraging the unique electronic properties of 2-pyridone to facilitate new types of transformations. For example, the enol-like character of 4-hydroxy-2-pyridone has been exploited in palladium-catalyzed oxidative arylations. nih.gov Furthermore, the development of cooperative catalytic systems, such as the Ni/Al system for C6-selective alkenylation, highlights the power of innovative catalyst design in achieving previously inaccessible transformations. nih.gov
The exploration of photochemical reactions of 2-pyridones is another fertile ground for discovering new reactivity. The [4+4] photocycloaddition of 2-pyridones is a highly efficient process that generates complex tricyclic structures with multiple stereocenters in a single step. rsc.orgarkat-usa.org The stereochemical outcome of these reactions can be influenced by various factors, including the solvent and the presence of chiral hosts, offering opportunities for asymmetric synthesis. rsc.org
Interactive Table: Catalytic Systems for this compound Functionalization
| Catalyst System | Position | Functionalization | Reference |
|---|---|---|---|
| Palladium/Norbornene | Multiple | Dual-functionalization | researchgate.net |
| Ru(II)-KOPiv-Na2CO3 | Multiple | Multi-heteroarylation | researchgate.net |
| Ni/Al Cooperative Catalysis | C6 | Alkenylation | nih.gov |
| Palladium | C5 | Alkenylation/Arylation | nih.gov |
| Mn(III) | C3 | Alkylation/Arylation | nih.gov |
| Iron | C3 | Arylation | nih.gov |
| Palladium | C3 | Arylation | nih.gov |
Design of Next-Generation Functional Materials and Molecular Probes
The unique structural and electronic properties of 2-oxopyridones make them ideal building blocks for the design of a wide range of functional materials and molecular probes. iipseries.org Their ability to form stable hydrogen-bonded dimers and other supramolecular assemblies is a key feature that can be exploited in crystal engineering and the development of new materials with tailored properties. rsc.orgiucr.orgresearchgate.net
In the realm of materials science, 2-pyridone derivatives are being investigated for their potential in creating novel polymers and coordination frameworks. For example, ethylene-bridged bis(2-pyridone) ligands have been used to construct metallomacrocyclic polymers with interesting structural motifs. rsc.org The ability to control the self-assembly of these molecules opens up possibilities for designing materials with specific optical, electronic, or catalytic properties.
The this compound scaffold is also proving to be a valuable platform for the development of molecular probes for biological imaging and sensing. For instance, 3-hydroxy-2-oxopyridine (HOPO) ligands have been developed as chelators for medical isotopes like 89Zr, with potential applications in immuno-PET imaging. snmjournals.org These chelators form stable complexes with the radiometal, a crucial requirement for in vivo applications. snmjournals.org Furthermore, the incorporation of fluorophores like BODIPY and coumarin (B35378) into ring-fused 2-pyridones provides tools to study bacterial virulence mechanisms. diva-portal.org
A particularly innovative application involves a 2-pyridone modified zinc phthalocyanine (B1677752) (ZnPc-PYR) for photodynamic therapy (PDT). rsc.org This molecule exhibits a "three-in-one" functionality: it can be excited by light at two different wavelengths to treat tumors at varying depths, it can store and slowly release singlet oxygen to enhance its therapeutic effect, and it can increase the sensitivity of cancer cells to PDT under hypoxic conditions. rsc.org
Interdisciplinary Research Avenues for this compound
The diverse applications of this compound derivatives naturally foster interdisciplinary research, bridging the gap between chemistry, biology, medicine, and materials science. iipseries.orgwikipedia.orgganil-spiral2.eu The synthesis of novel 2-pyridone-based compounds with potential biological activity requires close collaboration between synthetic organic chemists and pharmacologists. hilarispublisher.comresearchgate.netnih.gov
For example, the development of ring-fused 2-pyridones as antibacterial agents that inhibit pili assembly in uropathogenic Escherichia coli is a prime example of such interdisciplinary synergy. diva-portal.org This research involves not only the design and synthesis of new molecules but also their biological evaluation to understand their mode of action. diva-portal.org Similarly, the discovery of 2-pyridone derivatives as allosteric modulators of cannabinoid receptors highlights the interplay between medicinal chemistry and molecular pharmacology. researchgate.net
The study of this compound-containing systems also extends into the realm of physical chemistry and chemical physics. Matrix-isolation FT-IR spectroscopy and theoretical calculations have been employed to investigate the hydrogen-bonding interactions of 2-hydroxypyridine (B17775) and its tautomer this compound with other molecules. acs.org These fundamental studies provide crucial insights into the non-covalent interactions that govern the behavior of these molecules in different environments.
The challenges and opportunities in interdisciplinary research are significant. ox.ac.uk To fully realize the potential of this compound chemistry, it is essential to create research environments that encourage collaboration and the cross-fertilization of ideas across traditional disciplinary boundaries. ox.ac.uk
Interactive Table: Interdisciplinary Applications of this compound
| Research Area | Application | Key Disciplines Involved | Reference |
|---|---|---|---|
| Medicinal Chemistry | Antibacterial agents | Organic Chemistry, Microbiology, Pharmacology | diva-portal.org |
| Medicinal Chemistry | Anticancer agents | Organic Chemistry, Cell Biology, Oncology | mdpi.combenthamdirect.com |
| Medicinal Chemistry | Antiviral agents | Organic Chemistry, Virology | benthamdirect.com |
| Materials Science | Photodynamic therapy | Chemistry, Materials Science, Medicine | rsc.org |
| Chemical Biology | Molecular probes for imaging | Chemistry, Biology, Medical Imaging | snmjournals.orgdiva-portal.org |
| Supramolecular Chemistry | Crystal engineering | Chemistry, Crystallography | rsc.orgiucr.orgresearchgate.net |
| Physical Chemistry | Hydrogen bonding studies | Physical Chemistry, Spectroscopy, Computational Chemistry | acs.org |
Q & A
Q. What role do this compound derivatives play in multitarget drug design?
- Methodology : Derivatives like this compound-carbonitrile-tetrazole hybrids exhibit dual antimicrobial/anticancer activity. Use network pharmacology to map target pathways (e.g., kinase inhibition) and molecular dynamics simulations to assess binding stability. Prioritize derivatives with low toxicity in HEK293 cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
